Cas no 20282-39-7 (2,5-dimethyl-1-propyl-1H-pyrrole)

2,5-dimethyl-1-propyl-1H-pyrrole structure
20282-39-7 structure
Product Name:2,5-dimethyl-1-propyl-1H-pyrrole
N.o CAS:20282-39-7
MF:C9H15N
MW:137.222102403641
MDL:MFCD04618252
CID:269055
PubChem ID:527547
Update Time:2025-05-24

2,5-dimethyl-1-propyl-1H-pyrrole Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Pyrrole,2,5-dimethyl-1-propyl-
    • 2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
    • 2,5-dimethyl-1-propylpyrrole
    • 1-propyl-2,5-dimethyl-1H-pyrrole
    • 2,5-dimethyl-1-n-propyl-1H-pyrrole
    • 2,5-dimethyl-1-propyl-pyrrole
    • AC1LB1VY
    • AC1Q2XUM
    • CTK4E3754
    • DTXSID90335838
    • 2,5-Dimethyl-1-propyl-1H-pyrrole #
    • 1H-Pyrrole, 2,5-dimethyl-1-propyl-
    • SB62807
    • 20282-39-7
    • 2, 5-dimethyl-1-propylpyrrole
    • CXSJSHHYPARDPV-UHFFFAOYSA-N
    • EN300-06976
    • SCHEMBL11489950
    • Z55893003
    • AKOS000101174
    • 2,5-dimethyl-1-propyl-1H-pyrrole
    • MDL: MFCD04618252
    • Inchi: 1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3
    • Chave InChI: CXSJSHHYPARDPV-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC=C1C)CCC

Propriedades Computadas

  • Massa Exacta: 137.12055
  • Massa monoisotópica: 137.120449
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 90.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 4.9
  • XLogP3: 2.3

Propriedades Experimentais

  • Densidade: 0.9±0.1 g/cm3
  • Ponto de Fusão: NA
  • Ponto de ebulição: 205.1±9.0 °C at 760 mmHg
  • Ponto de Flash: 77.9°C
  • Índice de Refracção: 1.483
  • PSA: 4.93
  • Pressão de vapor: 0.4±0.4 mmHg at 25°C

2,5-dimethyl-1-propyl-1H-pyrrole Informações de segurança

2,5-dimethyl-1-propyl-1H-pyrrole Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM514236-1g
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 97%
1g
$*** 2023-03-30
eNovation Chemicals LLC
D113991-1g
2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
20282-39-7 95%
1g
$550 2024-08-03
TRC
D590733-50mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
50mg
$ 50.00 2022-06-05
TRC
D590733-100mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
100mg
$ 95.00 2022-06-05
TRC
D590733-500mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
500mg
$ 320.00 2022-06-05
eNovation Chemicals LLC
D113991-1g
2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
20282-39-7 95%
1g
$550 2025-02-20
1PlusChem
1P0028X7-50mg
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
50mg
$107.00 2023-12-19
1PlusChem
1P0028X7-100mg
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
100mg
$135.00 2023-12-19
1PlusChem
1P0028X7-250mg
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
250mg
$166.00 2023-12-19
1PlusChem
1P0028X7-500mg
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
500mg
$257.00 2023-12-19

2,5-dimethyl-1-propyl-1H-pyrrole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 4

Condições de reacção
1.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 6

Condições de reacção
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 8

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

2,5-dimethyl-1-propyl-1H-pyrrole Raw materials

2,5-dimethyl-1-propyl-1H-pyrrole Preparation Products

Fornecedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.